molecular formula C9H12N2 B1427409 1-Phenylazetidin-3-amine CAS No. 1895439-72-1

1-Phenylazetidin-3-amine

Cat. No.: B1427409
CAS No.: 1895439-72-1
M. Wt: 148.2 g/mol
InChI Key: CIKUYNRUGMUXBZ-UHFFFAOYSA-N
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Description

1-Phenylazetidin-3-amine is a heterocyclic organic compound with the molecular formula C9H12N2. It belongs to the azetidine family, characterized by a four-membered ring containing nitrogen.

Future Directions

While specific future directions for 1-Phenylazetidin-3-amine were not found, there is a general trend in the field of chemistry towards the development of new compounds with improved properties and potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylazetidin-3-amine can be synthesized through several methods. One common approach involves the Staudinger cycloaddition, where an imine reacts with a ketene to form a β-lactam ring. Subsequent reduction of the β-lactam yields this compound. Another method involves the reaction of ethyl acetoacetate with phenyl hydrazine, followed by cyclization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial processes are often proprietary, but they generally follow similar synthetic routes as laboratory methods, with adjustments for scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Phenylazetidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of substituted azetidines .

Comparison with Similar Compounds

Uniqueness: 1-Phenylazetidin-3-amine stands out due to its phenyl substitution, which imparts distinct chemical and physical properties. This substitution enhances its potential for diverse applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

1-phenylazetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-8-6-11(7-8)9-4-2-1-3-5-9/h1-5,8H,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKUYNRUGMUXBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1895439-72-1
Record name 1-phenylazetidin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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